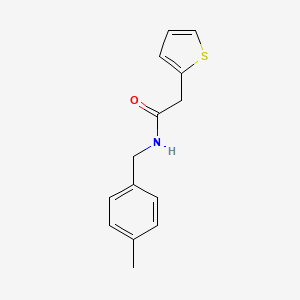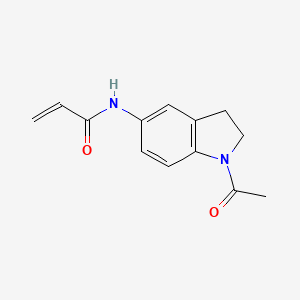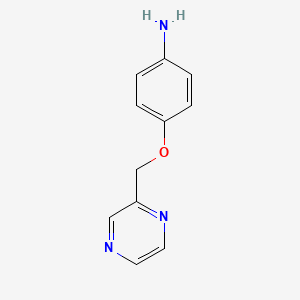
4-(Pyrazin-2-ylmethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Pyrazin-2-ylmethoxy)aniline” is an organic compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 .
Synthesis Analysis
A series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and biologically evaluated for antitumor activities . The synthesis process involved coupling with various compounds, and the resulting derivatives were evaluated for their antitumor activities .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an aniline group via a methoxy bridge . The InChI key for this compound is CGWMMQFGQVDRII-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, anilines and phenols, which are structurally similar, have been extensively studied as reductants of environmental oxidants .Physical And Chemical Properties Analysis
“this compound” is a solid or semi-solid or liquid at room temperature . It should be stored in a dark place under an inert atmosphere .Applications De Recherche Scientifique
Electrosynthesis of Medicinally Relevant Structures
A study by Gieshoff et al. (2017) explored the electrochemical synthesis of pyrazolidine-3,5-diones and benzoxazoles, demonstrating an easy access to medicinally relevant structures. This research highlighted the use of electrochemistry for safe and sustainable approaches, which could involve compounds like 4-(Pyrazin-2-ylmethoxy)aniline. The study provided insights into the reaction mechanisms, including the N-N bond formation involving a diradical as an intermediate (Gieshoff et al., 2017).
Multicomponent Synthesis of Polysubstituted Anilines
Banerjee et al. (2011) developed a one-pot synthesis method for 4H-pyrans and polysubstituted aniline derivatives, with applications in biology, pharmacology, and optics. This method, using silica nanoparticles as a catalyst, might be relevant for the synthesis of derivatives of this compound (Banerjee et al., 2011).
Synthesis of Novel 1,4-Pyranonaphthoquinones
A study by Bala et al. (2012) focused on synthesizing novel 1,4-pyranonaphthoquinones from anilines through a solvent- and catalyst-free process. The method, involving microwave irradiation, could potentially be applied to this compound derivatives for creating biologically relevant heterocycles (Bala et al., 2012).
Antileishmanial Pyrazolopyridine Derivatives
Mello et al. (2004) synthesized pyrazolopyridine derivatives with potential anti-Leishmania properties. These compounds, obtained from the condensation reaction of 4-chloro-1H-pyrazolo[3,4-b]pyridine with various aniline derivatives, could include the use of this compound for synthesizing similar structures (Mello et al., 2004).
Conducting Polymers and Polyaniline
Gospodinova and Terlemezyan (1998) and Kang, Neoh, and Tan (1998) both conducted extensive research on polyaniline (PANI), a polymer with interesting redox properties. These studies could be relevant for understanding the polymerization and applications of derivatives of this compound in areas like alternative energy sources and information storage (Gospodinova & Terlemezyan, 1998); (Kang, Neoh, & Tan, 1998).
Luminescent Tetradentate Bis-Cyclometalated Platinum Complexes
Vezzu et al. (2010) explored the synthesis and applications of luminescent tetradentate bis-cyclometalated platinum complexes. The study involved various aniline derivatives, potentially including this compound, for applications in optoelectronic devices like OLEDs (Vezzu et al., 2010).
Safety and Hazards
Orientations Futures
While specific future directions for “4-(Pyrazin-2-ylmethoxy)aniline” are not mentioned in the search results, the compound’s potential for antitumor activities suggests it could be further investigated for personalized cancer therapy . Additionally, its structural similarity to anilines, which are precursors to many industrial chemicals, suggests potential applications in the chemical industry .
Propriétés
IUPAC Name |
4-(pyrazin-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-9-1-3-11(4-2-9)15-8-10-7-13-5-6-14-10/h1-7H,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDYYUIVVLLYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

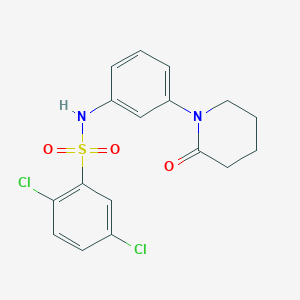
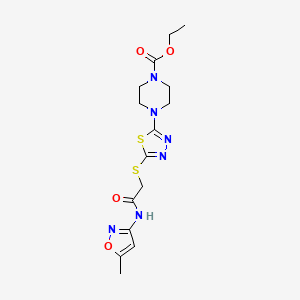
![3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2652265.png)
![Ethyl 2-[[2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2652268.png)
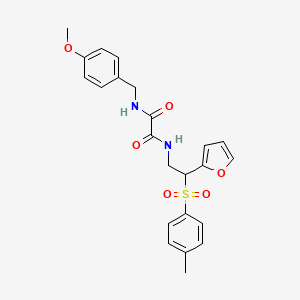

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2652273.png)
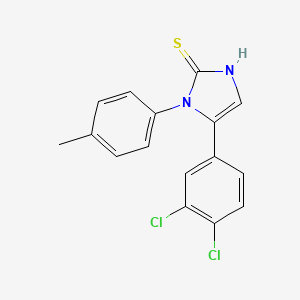
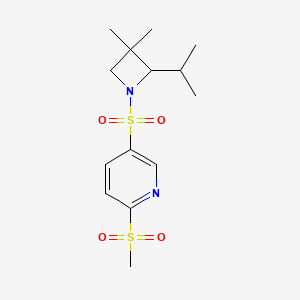

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2652279.png)
![1-[4-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2652281.png)
